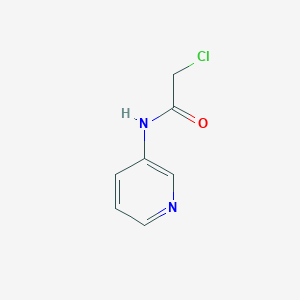

2-chloro-N-(pyridin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-7(11)10-6-2-1-3-9-5-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVOPJWASFGKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408190 | |

| Record name | 2-chloro-N-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78205-18-2 | |

| Record name | 2-chloro-N-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(pyridin-3-yl)acetamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-chloro-N-(pyridin-3-yl)acetamide, a compound of interest in medicinal chemistry and synthetic organic chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a chloroacetamide functional group. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 78205-18-2 | N/A |

| Molecular Formula | C₇H₇ClN₂O | N/A |

| Molecular Weight | 170.60 g/mol | N/A |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis

Logical Workflow for Synthesis:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the 2-pyridinyl isomer and should be optimized for this compound.

Materials:

-

3-Aminopyridine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Solvent for recrystallization (e.g., acetonitrile or ethanol)

Procedure:

-

Dissolve 3-aminopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine reaction completion).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the available literature. The following data has been reported:

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3500 | N-H stretch (amide) | [1] |

| 3040 | C-H stretch (aromatic) | [1] |

| 2981 | C-H stretch (aliphatic) | [1] |

| 1654 | C=O stretch (amide I) | [1] |

| 1575 | C=C stretch (aromatic) | [1] |

| 1477 | C-N stretch | [1] |

| 740 | C-H bend (aromatic) | [1] |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the searched literature. For comparison, the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide is provided in the appendix.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are scarce, the chloroacetamide and pyridine moieties are present in numerous biologically active compounds.

-

Anticancer Potential: A study on novel 2-chloro-N-(aryl substituted) acetamide derivatives of a 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol scaffold showed cytotoxicity against various cancer cell lines.[2] This suggests that the this compound core may be a valuable building block for the design of new anticancer agents.

-

General Biological Activity of Chloroacetamides: Chloroacetamide derivatives are known to exhibit a wide range of biological activities, including herbicidal, antifungal, and antibacterial properties.[3]

Signaling Pathways:

No specific signaling pathways have been elucidated for this compound.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide and related chloroacetamides, the following precautions should be taken:

-

Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While comprehensive data on its physicochemical properties and biological activity are still limited, this guide provides the currently available information and a proposed synthetic route. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

Appendix

Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide (CAS: 5221-37-4)

-

¹H NMR (CDCl₃): δ 8.95 (bs, 1H), 8.4 (d, J=4.9 Hz, 1H), 8.2 (d, J=8.3 Hz, 1H), 7.7 (t, 1H), 7.1 (d, 1H), 4.2 (s, 2H).[4][5]

-

¹³C NMR (CDCl₃): δ 164.9, 150.7, 148.2, 139.1, 121.0, 111.4, 43.2.[4][5]

-

IR (KBr, cm⁻¹): 3443, 3226, 1683, 1581, 1330, 1198, 775.[4][5]

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-(pyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(pyridin-3-yl)acetamide is a member of the N-aryl acetamide class of compounds, which are recognized for their diverse biological activities. While the specific mechanism of action for this compound is not extensively detailed in publicly available literature, this guide synthesizes the current understanding based on the known reactivity of the chloroacetamide moiety and studies on structurally related molecules. The primary proposed mechanism centers on the electrophilic nature of the α-chloro group, which likely facilitates covalent modification of nucleophilic residues within biological targets, leading to the inhibition of their function. This covalent interaction is a key principle behind its potential therapeutic applications, which span antimicrobial, anticancer, and antiviral activities. This document provides an overview of the proposed mechanism, relevant biological data from related compounds, and general experimental protocols for investigating its mode of action.

Proposed Core Mechanism of Action: Covalent Inhibition

The central feature governing the biological activity of this compound is the presence of a reactive chloro group on the acetyl moiety.[1] This group renders the α-carbon electrophilic, making it susceptible to nucleophilic attack by amino acid residues within proteins. The proposed mechanism of action is therefore the formation of a covalent bond with a target enzyme or protein, leading to its irreversible inhibition.[1]

This ability to covalently modify biological targets is a fundamental characteristic of the broader class of N-aryl acetamides and is the primary driver for their exploration as chemical probes and therapeutic agents.[1] The pyridine ring itself is a known pharmacophore, and the position of the nitrogen atom, as in the pyridin-3-yl isomer, influences the compound's electronic and steric properties, which in turn affects its interaction with biological targets.[1]

Signaling Pathway of a Putative Covalent Inhibitor

The following diagram illustrates a generalized signaling pathway for a covalent inhibitor like this compound, where it binds to and inhibits a target protein, thereby affecting downstream cellular processes.

Caption: Generalized pathway of covalent inhibition.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is sparse, studies on its derivatives and related compounds highlight its potential across various therapeutic areas.

Anticancer Activity

Derivatives of 2-chloro N-aryl substituted acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[2] For instance, novel derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol containing a 2-chloro acetamide moiety have demonstrated cytotoxicity.[2]

| Compound Derivative | Cell Line | IC50 (µM) |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide | PANC-1 | 4.6[2] |

| HepG2 | 2.2[2] | |

| Derivative 6c | MCF7 | 15.5[2] |

Table 1: In vitro anticancer activity of 2-chloro-N-aryl acetamide derivatives.[2]

Anti-HIV Activity

Through a structure-based molecular hybridization approach, novel 2-(pyridin-3-yloxy)acetamide derivatives have been designed and shown to exhibit moderate inhibitory activities against the wild-type HIV-1 strain (IIIB).[3][5] The most active analog in one study, compound 'Ij', demonstrated an EC50 value of 8.18 μM.[3][5] Further investigation suggested that these compounds may act as HIV-1 reverse transcriptase inhibitors.[3][5]

Antimicrobial Activity

The chloroacetamide functional group is a key component in compounds with antimicrobial properties.[6][7] The presence of the chloro atom appears to enhance the antimicrobial activity of acetamide derivatives.[4] For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, was able to inhibit 96.6% of C. albicans strains.[4][8] In another study, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was suggested to act by inhibiting penicillin-binding protein in Klebsiella pneumoniae, leading to cell lysis.[4][8]

Experimental Protocols

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of a covalent inhibitor.

Caption: Workflow for Activity-Based Protein Profiling.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., HEK293T) with this compound at a predetermined concentration for a specified duration. A vehicle control (e.g., DMSO) should be run in parallel.[9]

-

Cell Lysis: After treatment, harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) to extract proteins.[9]

-

Probe Incubation: Incubate the protein lysates with a broad-spectrum, affinity-tagged probe that reacts with the same class of nucleophilic residues as the compound of interest. The covalent binding of the compound to its target will block the binding of the probe.

-

Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotin-tagged probe) to enrich the probe-labeled proteins.[9]

-

Proteolytic Digestion: Perform on-bead digestion of the captured proteins using an enzyme like trypsin to generate peptides.[9]

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: Proteins that show significantly reduced probe labeling in the compound-treated sample compared to the control are considered potential targets.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to confirm the direct inhibition of a purified candidate target enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Obtain or purify the candidate target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.

-

Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound for different time intervals to assess time-dependent inhibition, which is a hallmark of covalent inhibitors.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Detection of Activity: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Time-course experiments can help confirm the covalent nature of the inhibition.

Protocol 3: Synthesis of this compound

The synthesis of 2-chloro-N-aryl acetamides is typically achieved through the direct acylation of an amine with an acylating agent.[1]

Reaction Scheme:

3-aminopyridine + Chloroacetyl chloride → this compound + HCl

General Procedure:

-

Dissolve 3-aminopyridine in a suitable aprotic solvent.

-

In the presence of a base, such as triethylamine, to scavenge the HCl byproduct, add chloroacetyl chloride dropwise to the solution while stirring at room temperature.[1]

-

Monitor the reaction progress using thin-layer chromatography.[6]

-

Upon completion, the reaction mixture may be worked up by adjusting the pH and extracting the product with an organic solvent.[10]

-

The crude product can be purified by recrystallization or column chromatography.

Conclusion

The mechanism of action of this compound is proposed to be centered on the covalent modification of biological targets, a characteristic feature of the chloroacetamide class of compounds. This reactivity underpins its potential as an anticancer, anti-HIV, and antimicrobial agent, as suggested by studies on its derivatives and structurally related molecules. Further research employing techniques such as activity-based protein profiling and in vitro enzyme inhibition assays is necessary to definitively identify its specific molecular targets and elucidate the precise signaling pathways it modulates. The synthetic accessibility of this compound class allows for the generation of diverse libraries for structure-activity relationship studies, which will be crucial in optimizing its therapeutic potential.

References

- 1. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(pyridin-3-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2-chloro-N-(pyridin-3-yl)acetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.

Synthesis of this compound Derivatives

The core structure of this compound is typically synthesized through the acylation of 3-aminopyridine with chloroacetyl chloride. This straightforward reaction provides a versatile scaffold for further chemical modifications, allowing for the introduction of various substituents on both the pyridine ring and the acetamide nitrogen to explore structure-activity relationships (SAR).

A general synthetic scheme involves dissolving 3-aminopyridine in a suitable solvent, such as dichloromethane or tetrahydrofuran, followed by the dropwise addition of chloroacetyl chloride, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is typically stirred at room temperature or gentle heating to afford the desired this compound. Derivatives can be further elaborated by nucleophilic substitution of the chlorine atom.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. Another common method is the Sulforhodamine B (SRB) assay, which quantifies total cellular protein content.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide | PANC-1 (Pancreatic) | 4.6 | [4] |

| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][2][3]oxadiazol-2-ylsulfanyl}-acetamide | HepG2 (Liver) | 2.2 | [4] |

| A different derivative from the same series | MCF7 (Breast) | 15.5 | [4] |

| Sulphonamide based acetamide derivative SA-3 | NCI-H226 (Lung) | 1374.35 (µg/ml) | [5] |

| Sulphonamide based acetamide derivative SA-2 | NCI-H226 (Lung) | 1702.23 (µg/ml) | [5] |

| Sulphonamide based acetamide derivative SA-1 | NCI-H226 (Lung) | 1866.20 (µg/ml) | [5] |

Potential Anticancer Mechanism of Action

While the precise signaling pathways for this compound derivatives are not fully elucidated, related chloroacetamide compounds have been shown to induce apoptosis and other forms of cell death. One proposed mechanism involves the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6] Another potential pathway is the induction of apoptosis through the activation of caspases, which are key proteases in the apoptotic cascade.

Below is a generalized diagram illustrating a potential apoptosis induction pathway.

Antifungal Activity

Several 2-chloro-N-acetamide derivatives have exhibited promising activity against various fungal pathogens, including species of Aspergillus and Candida. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Quantitative Antifungal Data

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | [1][3] |

Proposed Antifungal Mechanism of Action

The antifungal mechanism of 2-chloro-N-phenylacetamide is thought to involve multiple targets. One proposed mechanism is the binding to ergosterol in the fungal plasma membrane, which disrupts membrane integrity and function.[1][3][7][8] Additionally, these compounds may inhibit DNA synthesis, potentially through the inhibition of enzymes like thymidylate synthase.[1][3][7]

The following diagram illustrates the proposed antifungal mechanism.

Antibacterial Activity

The antibacterial potential of 2-chloro-N-acetamide derivatives has also been investigated. The primary method for assessing this activity is the agar well diffusion method, where the diameter of the zone of inhibition around a well containing the compound is measured. Quantitative data is also obtained through broth microdilution assays to determine the MIC.

Quantitative Antibacterial Data

| Derivative | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | [9] |

| N-chloro aryl acetamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Not specified | [10] |

General Antibacterial Mechanism

The antibacterial action of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents. The electrophilic chloromethyl group can react with nucleophilic residues (such as cysteine or histidine) in essential bacterial enzymes and proteins, leading to their inactivation and subsequent bacterial cell death.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm. The percentage of cell viability is calculated relative to untreated control cells.

SRB Assay for Anticancer Activity

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Fixation: The cells are fixed with cold trichloroacetic acid (TCA) to attach them to the plate.

-

Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at approximately 565 nm.

Agar Well Diffusion Method for Antibacterial/Antifungal Activity

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Addition: A defined volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.

Broth Microdilution Method for MIC Determination

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plate is incubated under conditions optimal for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram outlines the general workflow for in vitro biological activity screening.

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for extensive structural modifications to optimize their potency and selectivity. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical studies. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strain… [ouci.dntb.gov.ua]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. seejph.com [seejph.com]

- 6. embopress.org [embopress.org]

- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. irejournals.com [irejournals.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

In Vitro Exploratory Studies of 2-chloro-N-(pyridin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro exploratory studies relevant to 2-chloro-N-(pyridin-3-yl)acetamide and its closely related analogs. Due to the limited publicly available data on the specific title compound, this document synthesizes findings from studies on analogous 2-chloro-N-arylacetamides to present potential biological activities, experimental protocols, and mechanistic insights. The primary focus is on the potential anticancer and antimicrobial properties, drawing from data on related pyridinyl and other N-aryl acetamide derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this class of compounds.

Introduction

This compound belongs to the class of N-aryl acetamides, a versatile scaffold in medicinal chemistry. The core structure, featuring a reactive chloroacetyl group, is a key feature for potential covalent interactions with biological macromolecules, suggesting a basis for various pharmacological activities.[1] While direct in vitro studies on the pyridin-3-yl isomer are not extensively documented, research on related compounds, including other positional isomers and substituted derivatives, indicates significant potential for enzyme inhibition and antimicrobial effects.[1][2] This guide will explore these potential activities by examining the methodologies and findings from studies on analogous compounds.

Synthesis and Characterization

The synthesis of 2-chloro-N-arylacetamides is typically achieved through the direct acylation of an amine with chloroacetyl chloride.[1][2] In the case of this compound, the reaction would involve 3-aminopyridine and chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[1]

Characterization of the synthesized compound would typically involve techniques such as:

-

Infrared (IR) Spectroscopy: To identify characteristic functional group stretches (e.g., N-H, C=O, C-Cl).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.[1][2]

Potential In Vitro Biological Activities

Based on studies of related compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

Derivatives of 2-chloro-N-(aryl substituted) acetamide have demonstrated cytotoxic effects against various human cancer cell lines.[3] For instance, novel derivatives incorporating a pyridin-3-yl moiety have been evaluated for their in vitro anticancer activity.[3]

Table 1: In Vitro Anticancer Activity of a Novel 2-chloro-N-(aryl substituted) acetamide Derivative (Compound 6e) containing a Pyridin-3-yl Moiety [3]

| Cell Line | Compound | IC₅₀ (µM) |

| PANC-1 (Pancreatic Cancer) | 6e | 4.6 |

| HepG2 (Liver Cancer) | 6e | 2.2 |

| MCF7 (Breast Cancer) | 6c (a related derivative) | 15.5 |

| PANC-1 (Pancreatic Cancer) | 5-FU (Standard) | Not specified |

| HepG2 (Liver Cancer) | 5-FU (Standard) | Not specified |

| MCF7 (Breast Cancer) | 5-FU (Standard) | Not specified |

Note: The tested compounds are complex derivatives and not this compound itself.

Antimicrobial Activity

The chloroacetamide moiety is associated with antimicrobial properties.[1][2] Studies on related compounds have shown activity against both bacteria and fungi.[2][4][5] The proposed mechanism often involves the covalent modification of essential enzymes or proteins within the microorganism.[1][4][5]

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its potential against Klebsiella pneumoniae, suggesting that the chloro atom is crucial for its antibacterial effect.[4][5] The mechanism is hypothesized to involve the inhibition of penicillin-binding proteins, leading to cell lysis.[4][5]

Table 2: Minimum Inhibitory Concentration (MIC) of a Related Chloroacetamide (A2) against K. pneumoniae [4]

| Bacterial Strain | Compound | MIC (µg/mL) |

| K. pneumoniae (ATCC 700603) | A2 | 512 |

| K. pneumoniae (ATCC BAA-1705) | A2 | 512 |

Note: A2 refers to 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is adapted from the synthesis of related N-substituted chloroacetamides.[1][2][6]

References

A Technical Guide to 2-chloro-N-(pyridin-3-yl)acetamide: A Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-chloro-N-(pyridin-3-yl)acetamide, a pivotal chemical intermediate. Its unique structural combination—a pyridine ring, an amide linker, and a reactive chloroacetyl group—renders it a highly versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of a reactive chlorine atom makes it an excellent electrophile for constructing diverse molecular scaffolds through nucleophilic substitution reactions.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound and its isomers are critical for their application in synthesis. While specific data for the pyridin-3-yl isomer is less commonly published than its pyridin-2-yl counterpart, the data for related structures provides a strong reference.

Table 1: Physicochemical Properties of 2-chloro-N-(pyridin-yl)acetamide Isomers

| Property | 2-chloro-N-(pyridin-2-yl)acetamide | 2-chloro-N-(pyridin-4-yl)acetamide | 2-chloro-N-(2-chloropyridin-3-yl)acetamide |

|---|---|---|---|

| CAS Number | 5221-37-4[1][2][3] | 80650-46-0[4] | 379726-55-3[5] |

| Molecular Formula | C₇H₇ClN₂O[1][3] | C₇H₇ClN₂O[4] | C₇H₆Cl₂N₂O[5] |

| Molecular Weight | 170.6 g/mol [1][2] | 170.59 g/mol [4] | 205.04 g/mol [5] |

| Melting Point | 110-115 °C[1][2] | Not specified | Not specified |

| Boiling Point | 378.1±22.0 °C (Predicted)[2] | Not specified | Not specified |

| Density | 1.341±0.06 g/cm³ (Predicted)[2] | Not specified | Not specified |

Table 2: Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide (Analogue)

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[1][2] |

| ¹³C NMR (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[1][2] |

| IR (KBr, cm⁻¹) | 3443, 3226, 1683, 1581, 1330, 1198, 775[1][2] |

| EIMS (m/z) | 170.6 (M+)[1][2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the direct N-acylation of 3-aminopyridine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Pathway Visualization

Caption: Synthesis of this compound.

Detailed Experimental Protocol: N-acylation of Aminopyridine

This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[6][7][8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane.[1][9]

-

Cooling: Cool the solution to 0 °C using an ice bath to manage the exothermic nature of the reaction.[9]

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution. A base, such as triethylamine or pyridine (1.2 equivalents), is typically required to neutralize the hydrochloric acid byproduct.[9][10]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours.[6][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[9] Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two or three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2][9]

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) or by column chromatography on silica gel to yield the pure this compound.[1][2]

Chemical Reactivity and Role as a Building Block

The synthetic utility of this compound stems from the high reactivity of the C-Cl bond in the chloroacetyl moiety.[11] This group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles.[12]

Core Reactivity Workflow

Caption: General nucleophilic substitution on the chloroacetyl moiety.

This reactivity allows for the facile introduction of various functional groups, making it a key intermediate for building molecular complexity.

-

Reaction with N-Nucleophiles: Amines (primary and secondary) react to form diamine structures, which are common in pharmacologically active molecules.

-

Reaction with S-Nucleophiles: Thiols and thiophenols readily displace the chloride to form thioether linkages. These are crucial for synthesizing compounds like 1,3,4-oxadiazole-2-thiol derivatives, which have shown potential anticancer properties.[13]

-

Reaction with O-Nucleophiles: Alcohols and phenols can react, often under basic conditions, to form ether linkages.

This versatility makes this compound an essential tool in combinatorial chemistry and library synthesis for drug discovery programs.[4]

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-chloro-N-(pyridin-yl)acetamide are investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and antiallergic activities.[4][6][13] The pyridyl moiety is a well-known pharmacophore that can participate in hydrogen bonding and other key interactions with biological targets.

Logical Workflow in Drug Development

Caption: Role of the building block in a typical drug discovery pipeline.

-

Anticancer Agents: Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their in-vitro anticancer activity against cell lines such as PANC-1, HepG2, and MCF7.[13] Some of these compounds demonstrated significant cytotoxicity, with IC₅₀ values in the low micromolar range.[13]

-

Antimicrobial Agents: N-aryl 2-chloroacetamides are known to act as antimicrobial agents, including herbicides and fungicides.[6][11] The ability to easily generate a library of derivatives allows for the tuning of activity against various bacterial and fungal strains.[6]

-

Other Therapeutic Areas: The related compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide has shown significant antiallergic activity, highlighting the potential of the N-(pyridin-yl)acetamide scaffold in diverse therapeutic areas.[4]

Conclusion

This compound is a high-value chemical building block characterized by its straightforward synthesis and versatile reactivity. Its chloroacetyl group provides a reliable anchor point for introducing a wide range of chemical functionalities through nucleophilic substitution. This property, combined with the favorable pharmacological characteristics of the pyridine ring, establishes it as a cornerstone intermediate for the development of novel therapeutic agents and other complex organic materials. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this important molecule.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 3. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-chloro-N-(pyridin-4-yl)acetamide (EVT-380316) | 80650-46-0 [evitachem.com]

- 5. 2-chloro-N-(2-chloropyridin-3-yl)acetamide | C7H6Cl2N2O | CID 737317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Investigating the Antimicrobial Potential of Chloro-N-Pyridinyl Acetamides

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamides are a class of chemical compounds known for their diverse biological activities, including herbicidal and antimicrobial properties.[1][2] The core structure, characterized by a chloroacetyl group attached to a nitrogen atom, serves as a versatile scaffold for chemical modification. The reactivity of the α-chloro group makes these compounds effective alkylating agents, capable of interacting with biological nucleophiles, which is fundamental to their mechanism of action.[1][3]

This guide focuses on a specific subset: chloro-N-pyridinyl acetamides. The incorporation of a pyridine ring, a common moiety in pharmaceuticals, offers opportunities to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to enhance its biological activity.[4] Several studies have reported that acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria.[5] The presence of a chlorine atom, in particular, appears to significantly improve the antimicrobial efficacy of these molecules.[6] This document provides a comprehensive overview of the synthesis, antimicrobial evaluation, and experimental methodologies related to chloro-N-pyridinyl acetamides, serving as a resource for researchers in the field of antimicrobial drug discovery.

Synthesis of Chloro-N-Pyridinyl Acetamides

The primary synthetic route to N-aryl or N-pyridinyl chloroacetamides involves the chloroacetylation of a corresponding amine.[1] This is typically achieved by reacting an appropriate aminopyridine derivative with chloroacetyl chloride in the presence of a base or in a suitable solvent like glacial acetic acid.[7][8]

General Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of a chloro-N-pyridinyl acetamide derivative:

-

Reactant Preparation : A solution of a substituted aminopyridine (0.02 mol) is prepared in a suitable solvent, such as benzene or dichloromethane.[7][8]

-

Reaction Initiation : In a separate flask, chloroacetyl chloride (0.03 mol) is mixed with the solvent and a few drops of a base like triethylamine (TEA) may be added to scavenge the HCl byproduct.[7]

-

Amine Addition : The aminopyridine solution is added dropwise to the stirring chloroacetyl chloride mixture.[7]

-

Reaction Conditions : The reaction mixture is typically stirred and refluxed for a period of 2 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).[7][9]

-

Product Isolation : Upon completion, the reaction mixture is cooled. The resulting precipitate (the desired chloro-N-pyridinyl acetamide) is collected by filtration.[7]

-

Purification : The crude product is washed with a solvent like benzene to remove unreacted starting materials and then purified by recrystallization, commonly from ethanol, to yield the final compound.[7]

-

Characterization : The structure and purity of the synthesized compound are confirmed using spectral techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[5][10]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for Chloro-N-Pyridinyl Acetamides.

In Vitro Antimicrobial Activity

Substituted chloro-N-pyridinyl acetamides have demonstrated significant antimicrobial activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[9] The effectiveness of these compounds is often influenced by the nature and position of substituents on the pyridine ring.[10]

Data on Antibacterial and Antifungal Activity

The following tables summarize quantitative data from various studies. Activity is typically measured by the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Table 1: Antibacterial Activity of Selected Chloro-N-Aryl/Pyridinyl Acetamides

| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Compound 22 | E. coli | 12.5 | 6.0 - 8.4 | [5] |

| Compound 23 | P. mirabilis | 12.5 | 6.0 - 8.4 | [5] |

| Compound 24 | E. coli | 37.5 | 6.0 - 14.0 | [5] |

| Thiosemicarbazone 10 | S. aureus | - | 91.7% inhibition | [11] |

| Thiosemicarbazone 10 | E. coli | - | 80.8% inhibition | [11] |

| N-chloro aryl acetamide A₂ | S. aureus | 20 | 22 | [12] |

| N-(4-chlorophenyl) chloroacetamide | S. aureus | - | - | [10] |

| N-(4-fluorophenyl) chloroacetamide | E. coli | - | - | [10] |

Note: A dash (-) indicates that the data was not reported in the specified format in the cited source. Some studies report percent inhibition instead of MIC or zone of inhibition.

Structure-Activity Relationship (SAR) Insights

Studies suggest that lipophilicity plays a crucial role in the antimicrobial activity of these compounds.[10]

-

Halogenation : The presence of halogen substituents (e.g., -Cl, -F, -Br) on the aryl ring often enhances activity. This is attributed to increased lipophilicity, which may facilitate passage through the microbial cell membrane.[10]

-

Substituent Position : The position of substituents on the phenyl ring can differentiate activity against Gram-positive versus Gram-negative bacteria.[10] For instance, certain para-substituted compounds have shown significant activity against S. aureus.[1]

Protocols for Antimicrobial Screening

Standardized methods are used to evaluate the in vitro antimicrobial potential of newly synthesized compounds. The most common techniques are the agar diffusion method and the broth microdilution method.

Agar Well/Disk Diffusion Method

This method is used for preliminary screening to determine the sensitivity of microorganisms to the test compounds.

-

Media Preparation : A suitable medium, such as Mueller-Hinton Agar, is prepared and sterilized.[5][13]

-

Inoculation : The agar plates are uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[9]

-

Compound Application : Sterile paper disks impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with a solution of the test compound.[7][13]

-

Controls : A standard antibiotic (e.g., Gentamicin, Amoxicillin) is used as a positive control, while the solvent (e.g., DMSO) is used as a negative control.[5][9]

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

-

Measurement : The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented).[9]

Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Serial Dilutions : Two-fold serial dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls : Wells containing only the medium (sterility control), medium with inoculum (growth control), and medium with a standard antibiotic are included.

-

Incubation : The microtiter plate is incubated under appropriate conditions.

-

Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antimicrobial Screening Workflow Diagram

Caption: In Vitro Antimicrobial Screening Workflow.

Proposed Mechanism of Action

The precise antimicrobial mechanism of action for chloro-N-pyridinyl acetamides is not fully elucidated. However, based on their chemical structure and studies of related compounds, a plausible mechanism involves the alkylation of essential biomolecules.

-

Enzyme Inhibition : The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to irreversible inhibition. One study on a similar chloroacetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggests that it may act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[6] Inhibition of PBPs leads to compromised cell wall integrity and ultimately cell lysis.[6]

-

Disruption of Fatty Acid Synthesis : In the context of their herbicidal activity, chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) elongases.[2] While this mechanism is confirmed in plants, it is conceivable that a similar disruption of fatty acid or other metabolic pathways could occur in microbial cells.

Logical Pathway for Proposed Mechanism

Caption: Proposed Mechanism of Action for Chloroacetamides.

Conclusion

Chloro-N-pyridinyl acetamides represent a promising class of compounds with demonstrable antimicrobial activity. Their straightforward synthesis and the tunability of their structure through substitution make them attractive candidates for further investigation in drug development. Key findings indicate that lipophilicity and the presence of halogen substituents are important for enhancing biological efficacy. Future research should focus on elucidating the precise mechanism of action, expanding the structure-activity relationship studies to optimize potency and selectivity, and evaluating the in vivo efficacy and toxicological profiles of the most promising lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.info [ijpsr.info]

- 10. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-chloro-N-(pyridin-3-yl)acetamide and its positional isomers, 2-chloro-N-(pyridin-2-yl)acetamide and 2-chloro-N-(pyridin-4-yl)acetamide. These compounds serve as crucial building blocks and intermediates in medicinal chemistry and materials science. This document outlines detailed experimental protocols, summarizes key physicochemical and spectroscopic data, and presents logical workflows for their synthesis.

Introduction and Structural Overview

The 2-chloro-N-pyridylacetamide scaffold is a versatile chemical structure characterized by a pyridine ring linked via an amide bond to a chloroacetyl group. The position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4) significantly influences the molecule's electronic properties, reactivity, and biological activity, making the study of these positional isomers critical for structure-activity relationship (SAR) studies in drug discovery.[1] The primary synthetic route to these compounds is the direct acylation of the corresponding aminopyridine with a chloroacetylating agent.[1]

The chemical structures of the three positional isomers are presented below:

-

2-chloro-N-(pyridin-2-yl)acetamide

-

This compound

-

2-chloro-N-(pyridin-4-yl)acetamide

Physicochemical Properties

The key physicochemical properties of the three isomers are summarized in Table 1 for comparative analysis. Data for the 2- and 4-isomers are well-documented, while specific experimental data for the 3-isomer is less available in the literature.

Table 1: Comparative Physicochemical Properties of 2-chloro-N-pyridylacetamide Isomers

| Property | 2-chloro-N-(pyridin-2-yl)acetamide | This compound | 2-chloro-N-(pyridin-4-yl)acetamide |

| CAS Number | 5221-37-4[2] | Data Not Available | 80650-46-0[3] |

| Molecular Formula | C₇H₇ClN₂O[2] | C₇H₇ClN₂O | C₇H₇ClN₂O[3] |

| Molecular Weight | 170.59 g/mol [2] | 170.59 g/mol | 170.59 g/mol [3] |

| Melting Point | 110-115 °C[4][5] | Data Not Available | Data Not Available |

| Appearance | Pink or White Solid[5][6] | Not Specified | Not Specified |

Synthesis of Positional Isomers

The synthesis of 2-chloro-N-pyridylacetamides is most commonly achieved via a nucleophilic acyl substitution reaction. This involves the reaction of a nucleophilic aminopyridine with the highly electrophilic chloroacetyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate and deactivate the starting aminopyridine.[1]

General Synthetic Workflow

The general workflow involves the controlled addition of the acylating agent to a solution of the aminopyridine in a suitable aprotic solvent, often at reduced temperatures to manage the exothermic nature of the reaction.

Caption: General workflow for the synthesis of 2-chloro-N-pyridylacetamides.

Experimental Protocols

Detailed experimental procedures for the synthesis of each isomer are provided below. A validated microwave-assisted protocol is available for the 2-pyridyl isomer, while generalized protocols based on standard acylation methods are provided for the 3- and 4-pyridyl isomers.

Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

This isomer can be synthesized with high yield using a microwave-assisted protocol.[4][5]

Caption: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide.

Protocol:

-

Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane in a 50 mL microwave reactor vessel.[4][5]

-

Slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution.[4]

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[4][5]

-

After cooling, adjust the pH of the reaction mixture to 9 using a saturated aqueous sodium hydroxide solution.[4][5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4][5]

-

Remove the solvent via rotary evaporation to yield the crude product.[4][5]

-

Recrystallize the crude solid from acetonitrile to afford 2-chloro-N-pyridin-2-ylacetamide as a pink solid (Yield: ~97%).[4][5]

Synthesis of this compound

A generalized protocol for the synthesis of the 3-pyridyl isomer is proposed based on standard acylation methods.[7][8]

Caption: Synthesis of this compound.

Proposed Protocol:

-

Dissolve 3-aminopyridine (2.82 g, 30 mmol) and triethylamine (4.2 mL, 30 mmol) in 75 mL of dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (2.4 mL, 30 mmol) in 35 mL of dichloromethane dropwise to the cooled mixture over 30 minutes.[7]

-

Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).[8]

-

Wash the reaction mixture with an excess of aqueous sodium bicarbonate solution, followed by brine.[7]

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide

The synthesis of the 4-pyridyl isomer follows a similar acylation procedure.[1]

Caption: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

Proposed Protocol:

-

To a stirred solution of 4-aminopyridine (2.82 g, 30 mmol) and a suitable base (e.g., triethylamine, 4.2 mL, 30 mmol) in a solvent such as Dichloromethane or THF, cool the mixture to 0-5 °C.[1]

-

Slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[1]

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1]

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compounds. Detailed data for 2-chloro-N-(pyridin-2-yl)acetamide is available and presented in Table 2. Analogous characterization would be required for the other isomers.

Table 2: Spectroscopic Data for 2-chloro-N-(pyridin-2-yl)acetamide

| Technique | Data Description |

| ¹H NMR (CDCl₃) | δ 8.95 (1H, bs, NH), 8.4 (1H, d, J=4.9 Hz), 8.2 (1H, d, J=8.3 Hz), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, CH₂Cl).[4][9] |

| ¹³C NMR (CDCl₃) | δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridyl C), 43.2 (CH₂Cl).[4][9] |

| FT-IR (KBr, cm⁻¹) | 3443, 3226 (N-H stretch), 1683 (C=O amide I), 1581 (N-H bend, amide II), 1330, 1198, 775 (C-Cl stretch).[4][5] |

| Mass Spec. (EIMS) | m/z 170.6 [M⁺].[4][9] |

References

- 1. 2-chloro-N-(pyridin-4-yl)acetamide | 80650-46-0 | Benchchem [benchchem.com]

- 2. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-N-(pyridin-4-yl)acetamide | C7H7ClN2O | CID 4382489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. prepchem.com [prepchem.com]

- 8. ijpsr.info [ijpsr.info]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

Physical properties including melting and boiling points of 2-chloro-N-(pyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-chloro-N-(pyridin-3-yl)acetamide, with a focus on its melting and boiling points. This document also outlines a common experimental protocol for its synthesis.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in further chemical synthesis. The available quantitative data is summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 196-198 °C | Experimentally determined. This is a key parameter for identification and purity assessment. |

| Boiling Point | Data not available | An experimentally determined boiling point has not been reported in the literature. A predicted boiling point for the isomeric 2-chloro-N-(pyridin-2-yl)acetamide is 378.1±22.0 °C, but this should be used with caution as it does not apply to the title compound.[1] |

| Molecular Weight | 170.60 g/mol | |

| Molecular Formula | C₇H₇ClN₂O |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine with chloroacetyl chloride.[2] This is a standard nucleophilic acyl substitution reaction. The following protocol is a representative method.

Materials:

-

3-Aminopyridine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (or another suitable inert solvent like 1,2-dichloroethane)

-

A base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol or acetonitrile)

Procedure:

-

Reaction Setup: A solution of 3-aminopyridine in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Addition of Acylating Agent: Chloroacetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of 3-aminopyridine over a period of 30-60 minutes. The reaction is maintained at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The layers are separated, and the organic layer is then washed with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile, to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-N-(pyridin-3-yl)acetamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the acylation of 3-aminopyridine with chloroacetyl chloride. While specific experimental data for this isomer is not extensively published, this protocol is based on established methods for the acylation of aromatic amines and pyridines.

Data Summary

The following table summarizes the key chemical entities and expected outcomes for the synthesis.

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | Commercially Available |

| Chloroacetyl Chloride | Commercially Available | |

| Product | This compound | Synthesized |

| Molecular Formula | C₇H₇ClN₂O | N/A |

| Molecular Weight | 170.60 g/mol | N/A |

| Typical Yield | 75-95% (expected) | [1] |

| Physical Appearance | Off-white to pale yellow solid (expected) | General observation for similar compounds |

| Melting Point | Not reported; requires experimental determination | N/A |

Experimental Protocol

This protocol is adapted from general and efficient methods for the N-acylation of aromatic amines.[1]

Materials:

-

3-Aminopyridine

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: To the solution, add a suitable non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) or triethylamine (TEA) (1.5 eq).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel, ensuring the temperature remains below 5 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, pour the mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

-

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

The Versatile Intermediate: 2-chloro-N-(pyridin-3-yl)acetamide in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-chloro-N-(pyridin-3-yl)acetamide has emerged as a valuable building block, primarily owing to its reactive chloroacetyl group and the presence of a pyridine ring, a common motif in a vast number of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential anticancer and anti-HIV agents.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This reactivity is central to its utility in constructing libraries of compounds for high-throughput screening.

Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents. By reacting the intermediate with various nucleophiles, researchers have synthesized compounds that exhibit significant cytotoxicity against several cancer cell lines. A notable application is in the synthesis of novel 1,3,4-oxadiazole derivatives, which have been evaluated for their in vitro anticancer activity.[1] The mechanism of action for many of these compounds is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2][3][4] The hyperactivation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and increased apoptosis.[2][4][5]

Anti-HIV Drug Discovery

The pyridin-3-yl moiety of the intermediate is a key structural feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). By modifying the acetamide portion of the molecule, it is possible to synthesize novel compounds with potential anti-HIV activity. For instance, 2-(pyridin-3-yloxy)acetamide derivatives have been designed and synthesized, showing moderate inhibitory activities against the wild-type HIV-1 strain.[6] These compounds act by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Quantitative Data

The biological activities of compounds synthesized using this compound as an intermediate are summarized below.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) |

| 6c | MCF7 | 15.5 |

| 6e | PANC-1 | 4.6 |

| 6e | HepG2 | 2.2 |

| Data sourced from a study on novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol.[1] |

Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

| Compound ID | Target | EC50 (µM) |

| Ia | HIV-1 (IIIB) | 41.52 |

| Ih | HIV-1 (IIIB) | >100 |

| Ij | HIV-1 (IIIB) | 8.18 |

| Data from a study on novel 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents. |

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Acetamide Derivatives from this compound

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a thiol-containing nucleophile.

Materials:

-

This compound

-

Appropriate thiol-containing nucleophile (e.g., 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol)

-

Ethanol or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Potassium Carbonate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol-containing nucleophile (1 equivalent) in ethanol or DMF, add a base such as triethylamine or potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Reflux the reaction mixture for 3-6 hours, monitoring the progress of the reaction by TLC.[7]

-

After completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

-

Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Caption: General workflow for the synthesis and screening of bioactive compounds.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of synthesized compounds against cancer cell lines.[8][9]

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., PANC-1, HepG2, MCF7)

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)[6]

-

Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the synthesized compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

-

Carefully remove the medium and add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[6][8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a colorimetric assay to evaluate the inhibitory effect of synthesized compounds on HIV-1 reverse transcriptase (RT) activity.[10]

Materials:

-

Synthesized compounds

-

Recombinant HIV-1 Reverse Transcriptase

-

HIV RT colorimetric assay kit (containing reaction buffer, template/primer, dNTPs, anti-DIG-POD antibody, and substrate)

-

96-well microtiter plates (streptavidin-coated)

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compounds.

-

In the wells of a streptavidin-coated microplate, add the reaction mixture containing the template/primer, dNTPs (including digoxigenin- and biotin-labeled dUTP), and the test compound.

-

Add the recombinant HIV-1 RT enzyme to initiate the reaction. A known RT inhibitor should be used as a positive control.

-

Incubate the plate for 1 hour at 37°C to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.[10]

-

Wash the plate to remove unincorporated nucleotides. The newly synthesized DNA will remain bound to the streptavidin-coated wells via the biotin label.

-

Add the anti-digoxigenin antibody conjugated to peroxidase (anti-DIG-POD) and incubate for another hour.[10]

-

Wash the plate to remove unbound antibody.

-

Add the peroxidase substrate (e.g., ABTS) and incubate until a color develops.[10]

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[10]

-

The absorbance is directly proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration to determine the EC50 value.

Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2][3] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to therapy.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[11][12] PI3K then phosphorylates PIP2 to PIP3, a second messenger that recruits Akt to the cell membrane.[11][12] Akt is then activated through phosphorylation by PDK1 and mTORC2.[11][13] Activated Akt phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[2][11] PTEN is a tumor suppressor that negatively regulates this pathway by dephosphorylating PIP3.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]